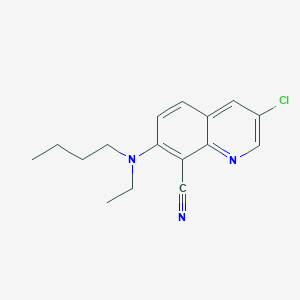
7-(Butyl(ethyl)amino)-3-chloroquinoline-8-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Butyl(ethyl)amino)-3-chloroquinoline-8-carbonitrile is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Butyl(ethyl)amino)-3-chloroquinoline-8-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the butyl(ethyl)amino group and the chloro and carbonitrile substituents. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
7-(Butyl(ethyl)amino)-3-chloroquinoline-8-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.
科学的研究の応用
7-(Butyl(ethyl)amino)-3-chloroquinoline-8-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use as a lead compound for the development of new therapeutic agents.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 7-(Butyl(ethyl)amino)-3-chloroquinoline-8-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins.
類似化合物との比較
Similar Compounds
7-(Butyl(ethyl)amino)-3-chloroquinoline-8-carbonitrile: can be compared with other quinoline derivatives such as chloroquine and quinine.
Chloroquine: Known for its antimalarial activity, chloroquine has a similar quinoline core but different substituents.
Quinine: Another antimalarial compound, quinine also shares the quinoline structure but has distinct functional groups.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties. Its butyl(ethyl)amino group and carbonitrile moiety differentiate it from other quinoline derivatives, potentially leading to novel applications and activities.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. Further research into its mechanism of action and applications will likely uncover new and exciting uses for this compound.
特性
CAS番号 |
88347-05-1 |
|---|---|
分子式 |
C16H18ClN3 |
分子量 |
287.79 g/mol |
IUPAC名 |
7-[butyl(ethyl)amino]-3-chloroquinoline-8-carbonitrile |
InChI |
InChI=1S/C16H18ClN3/c1-3-5-8-20(4-2)15-7-6-12-9-13(17)11-19-16(12)14(15)10-18/h6-7,9,11H,3-5,8H2,1-2H3 |
InChIキー |
MYRSVYCOTHSCNU-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CC)C1=C(C2=NC=C(C=C2C=C1)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


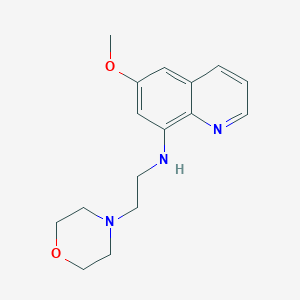
![3-[Chloro(dimethyl)silyl]propyl benzylcarbamate](/img/structure/B11843462.png)
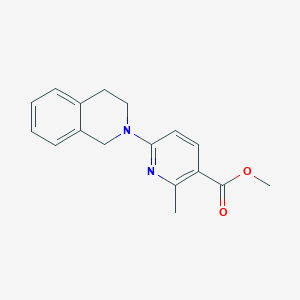



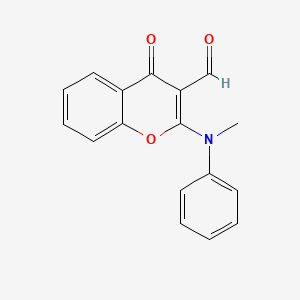

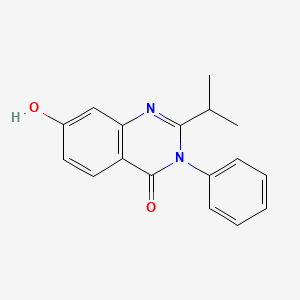
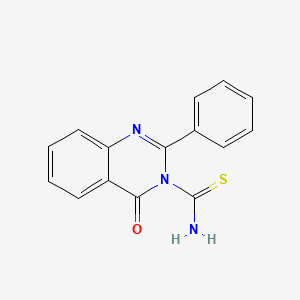


![1-(5-Oxo-5H-[1]benzopyrano[2,3-b]pyridin-7-yl)ethyl acetate](/img/structure/B11843537.png)

